Pradimicin FA-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

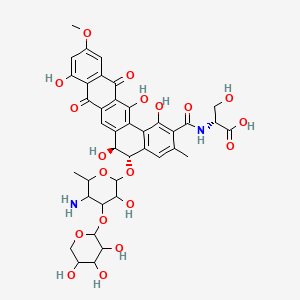

Pradimicin FA-2, also known as this compound, is a useful research compound. Its molecular formula is C39H42N2O19 and its molecular weight is 842.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Pradimicin FA-2 exhibits significant antimicrobial activity against a variety of pathogens. Its mechanism primarily involves binding to the mannose residues on the surface of microbial cells, which disrupts their integrity and function.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.56 µg/mL |

| Bacillus cereus | 6.25 µg/mL |

| Candida albicans | 12.5 µg/mL |

| Aspergillus niger | 25 µg/mL |

| Cryptococcus neoformans | 15 µg/mL |

These values indicate that this compound is particularly effective against Gram-positive bacteria and certain fungal pathogens, making it a candidate for treating infections caused by these organisms .

Antifungal Properties

The antifungal activity of this compound has been explored extensively, especially in the context of invasive fungal infections. It operates through a calcium-dependent mechanism that disrupts the fungal cell wall, leading to cell death.

Case Study: Efficacy Against Invasive Fungal Infections

In preclinical studies, this compound demonstrated efficacy in models of invasive fungal infections, particularly in immunocompromised hosts. For instance, in a murine model of Candida infection, treatment with this compound resulted in a significant reduction in fungal burden compared to untreated controls . This suggests its potential as a therapeutic agent for patients with compromised immune systems.

Antimalarial Activity

This compound has also shown promise in antimalarial applications. Recent studies have indicated its effectiveness against Plasmodium falciparum, the causative agent of malaria.

Table 2: Antimalarial Activity of this compound

| Strain | IC50 Value (µg/mL) |

|---|---|

| Plasmodium falciparum K1 | 3.65 |

This low IC50 value indicates strong antimalarial potential, positioning this compound as a candidate for further development in malaria treatment .

Mechanistic Insights

Research has shown that this compound induces defects in endocytosis and cytokinesis in trypanosomes, highlighting its potential use against diseases like African sleeping sickness caused by Trypanosoma brucei. The compound's ability to bind specifically to variant surface glycoproteins (VSGs) is crucial for its cytocidal effect .

Safety and Pharmacokinetics

The pharmacokinetics of this compound suggest favorable distribution characteristics, making it suitable for systemic administration. Studies indicate that it achieves effective concentrations in tissues while maintaining a safety profile conducive for therapeutic use.

Case Study: Pharmacokinetics in Animal Models

In animal studies, this compound was shown to have a favorable tissue distribution profile with minimal toxicity at therapeutic doses. This aspect is particularly important for developing treatments for systemic infections where high local concentrations are necessary .

Propiedades

Fórmula molecular |

C39H42N2O19 |

|---|---|

Peso molecular |

842.8 g/mol |

Nombre IUPAC |

(2R)-2-[[(5S,6S)-5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C39H42N2O19/c1-10-4-16-23(30(49)20(10)36(53)41-17(8-42)37(54)55)22-14(7-15-24(31(22)50)27(46)13-5-12(56-3)6-18(43)21(13)26(15)45)28(47)34(16)59-39-33(52)35(25(40)11(2)58-39)60-38-32(51)29(48)19(44)9-57-38/h4-7,11,17,19,25,28-29,32-35,38-39,42-44,47-52H,8-9,40H2,1-3H3,(H,41,53)(H,54,55)/t11?,17-,19?,25?,28+,29?,32?,33?,34+,35?,38?,39?/m1/s1 |

Clave InChI |

JNJSOWKXFVKKCL-WJZOFBROSA-N |

SMILES isomérico |

CC1C(C(C(C(O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |

Sinónimos |

pradimicin FA 2 pradimicin FA-2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.